Mass Shift and Isotopic Purity: Precise Quantification in LC‑MS/MS Workflows
Fmoc‑leucine‑13C exhibits a monoisotopic mass shift of +1 Da relative to unlabeled Fmoc‑leucine (M = 353.40 Da vs. 354.40 Da), enabling baseline chromatographic resolution of the analyte and internal standard while maintaining identical retention time . The isotopic enrichment of the target compound is specified as ≥99 atom% ¹³C, compared to the natural abundance of approximately 1.1% ¹³C in unlabeled leucine . This high enrichment minimizes isotopic cross‑contamination between the labeled and unlabeled channels, reducing quantification error in multiple reaction monitoring (MRM) assays.
| Evidence Dimension | Monisotopic Mass |
|---|---|
| Target Compound Data | 354.40 Da (M+1) |
| Comparator Or Baseline | Unlabeled Fmoc‑leucine (CAS 35661‑60‑0): 353.40 Da (M+0) |
| Quantified Difference | +1 Da mass shift |
| Conditions | Electrospray ionization mass spectrometry (ESI‑MS); calculated from molecular formulas C21H23NO4 (unlabeled) and C20¹³CH23NO4 (labeled). |
Why This Matters
The +1 Da shift allows co‑eluting peptides to be distinguished in the mass spectrometer, enabling accurate internal standard‑based quantification without altering chromatographic behavior.
